molecular formula C11H12BrF2NO2 B13093363 Ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B13093363
M. Wt: 308.12 g/mol
InChI Key: UGKLLACSYBRPAM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative, followed by the introduction of fluorine atoms through a fluorination reaction. The final step usually involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl structures.

Scientific Research Applications

Ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Ethyl bromodifluoroacetate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

Ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of bromine and fluorine atoms in the indole framework provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H12BrF2NO2

Molecular Weight

308.12 g/mol

IUPAC Name

ethyl 3-bromo-6,6-difluoro-1,4,5,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C11H12BrF2NO2/c1-2-17-10(16)9-8(12)6-3-4-11(13,14)5-7(6)15-9/h15H,2-5H2,1H3

InChI Key

UGKLLACSYBRPAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC(CC2)(F)F)Br

Origin of Product

United States

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